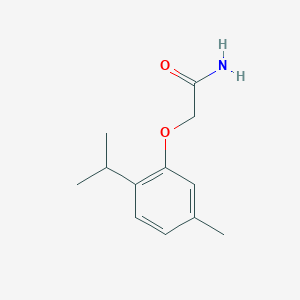

2-(2-Isopropyl-5-methylphenoxy)acetamide

Description

Properties

CAS No. |

307524-57-8 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27g/mol |

IUPAC Name |

2-(5-methyl-2-propan-2-ylphenoxy)acetamide |

InChI |

InChI=1S/C12H17NO2/c1-8(2)10-5-4-9(3)6-11(10)15-7-12(13)14/h4-6,8H,7H2,1-3H3,(H2,13,14) |

InChI Key |

UNKPGIAYYFAPKK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Haloacetamide Alkylation with Thymol

The most widely documented method involves the reaction of thymol with haloacetamide derivatives (e.g., chloroacetamide or iodoacetamide) in the presence of a base. This approach leverages the nucleophilic character of the phenoxide ion, generated in situ, to displace the halide from the acetamide precursor.

-

Reagents: Thymol (1 equiv), 2-iodoacetamide (1.2 equiv), anhydrous potassium carbonate (2.5 equiv), acetone (solvent).

-

Conditions: Stirring at 25–60°C for 10–12 hours under nitrogen atmosphere.

-

Workup: Filtration to remove inorganic salts, solvent evaporation, and recrystallization from ethyl acetate/hexane.

Mechanistic Insight:

The base deprotonates thymol to form a phenoxide ion, which attacks the electrophilic α-carbon of iodoacetamide. The reaction proceeds via an SN2 mechanism, with iodide as the leaving group.

Solvent-Free Catalytic Alkylation

Inspired by patents describing silica-supported acid catalysts, a solvent-free variant has been explored for eco-friendly synthesis:

Hypothetical Protocol (derived from):

-

Reagents: Thymol (1 equiv), chloroacetamide (1.1 equiv), sulfuric acid-impregnated silica (20 wt%).

-

Conditions: Mixing at 50–60°C for 24 hours without solvent.

-

Workup: Silica filtration, aqueous wash, and extraction with toluene.

-

Theoretical Advantages: Reduced solvent waste, higher atom economy.

Comparative Analysis of Methodologies

Key Observations:

-

Iodoacetamide offers superior reactivity over chloroacetamide due to the weaker C–I bond, enabling milder conditions.

-

Silica-based catalysis remains underexplored for this specific compound but shows promise for scalability.

Critical Process Optimization Strategies

Base Selection and Stoichiometry

Potassium carbonate is preferred over stronger bases (e.g., NaOH) to minimize amide hydrolysis. A 2.5:1 base-to-thymol ratio ensures complete phenoxide formation without side reactions.

Solvent Effects

Polar aprotic solvents (acetone, DMF) enhance phenoxide solubility and reaction kinetics. However, DMF may complicate purification due to high boiling points.

Catalytic Additives

The addition of potassium iodide (10 mol%) in chloroacetamide-based routes facilitates halide exchange, improving reaction rates through the in situ generation of iodoacetamide.

Characterization and Quality Control

Synthetic batches are validated using:

-

1H NMR: Aromatic protons (δ 6.6–7.2 ppm), isopropyl multiplet (δ 1.2–1.4 ppm), acetamide NH (δ 6.8–7.1 ppm).

-

IR Spectroscopy: N–H stretch (3305 cm⁻¹), C=O (1676 cm⁻¹), and C–O–C (1259 cm⁻¹).

-

HPLC: Purity >95% with C18 columns and acetonitrile/water mobile phases.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow reactors could mitigate exothermic risks during haloacetamide addition. Patent highlights silica’s reusability (up to 5 cycles) without significant activity loss, reducing catalyst costs.

Q & A

Q. What are the standard synthetic routes for 2-(2-Isopropyl-5-methylphenoxy)acetamide, and how is reaction progress monitored?

The compound is synthesized via condensation of ethyl 2-(2-isopropylphenoxy)acetic acid with amines (e.g., 1,2-diaminobenzene) under mild conditions. Key steps include:

- Use of coupling agents like TBTU in dry dichloromethane (DCM) at room temperature .

- Monitoring via thin-layer chromatography (TLC) to track intermediates and confirm product formation .

- Final purification via column chromatography or recrystallization .

Table 1: Representative Synthesis Conditions

| Starting Material | Coupling Agent | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl 2-(2-isopropylphenoxy)acetic acid | TBTU | Dry DCM | 24 h (RT) | 65–75 | |

| 2-Chloroacetamide | K₂CO₃ | Acetonitrile | 24 h (RT) | 70–80 |

Q. Which spectroscopic methods are essential for confirming the structural integrity of this compound?

Structural validation requires:

- ¹H/¹³C NMR : To verify aromatic protons (δ 6.8–7.2 ppm), isopropyl groups (δ 1.2–1.4 ppm), and acetamide carbonyl (δ ~170 ppm) .

- Mass Spectrometry (MS) : To confirm molecular weight (e.g., [M+H]+ peak at m/z 265.3) .

- FTIR : For characteristic amide C=O stretching (~1650 cm⁻¹) and phenolic O-H absorption (if present) .

Q. What preliminary biological assays are used to evaluate the pharmacological potential of this compound?

Initial screening often includes:

- MTT Assay : To assess cytotoxicity against cancer cell lines (e.g., HCT-116, MCF-7) .

- Enzyme Inhibition Studies : Targeting cyclooxygenase (COX) for anti-inflammatory activity .

- Receptor Binding Assays : To identify interactions with targets like serotonin or dopamine receptors .

Advanced Research Questions

Q. How can green chemistry approaches be integrated into the synthesis of this compound to improve sustainability?

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields .

- Solvent-Free Conditions : Eliminates toxic solvents like DCM; uses ionic liquids or ball milling .

- Catalytic Reuse : Immobilized catalysts (e.g., silica-supported TBTU) minimize waste .

Q. What computational strategies are employed to predict the binding affinity of this compound with biological targets?

- Molecular Docking : Utilizes software like AutoDock Vina to simulate interactions with proteins (e.g., SARS-CoV-2 main protease) .

- QSAR Modeling : Correlates structural features (e.g., logP, polar surface area) with observed activity .

- DFT Calculations : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How can researchers resolve contradictions in structural assignments of related acetamide derivatives?

- Comparative NMR Analysis : Contrasts synthesized compounds with misassigned intermediates (e.g., ortho vs. meta substituents) .

- Single-Crystal XRD : Provides unambiguous confirmation of stereochemistry and connectivity .

- Isotopic Labeling : Traces metabolic pathways to validate in vivo degradation products .

Table 2: Case Study on Structural Misassignment

| Initial Assignment (2015) | Corrected Assignment (Follow-Up) | Key Evidence |

|---|---|---|

| 2-(3-Hydroxyphenyl)acetamide | 2-(2-Hydroxyphenyl)acetamide | LC-HRMS/MS, ¹H-NMR |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.